AZD2098

概要

科学的研究の応用

AZD 2098 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the structure-activity relationships of CCR4 antagonists.

Biology: Employed in research to understand the role of CCR4 in immune cell signaling and migration.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as asthma, allergic rhinitis, atopic dermatitis, and certain types of cancer.

Industry: Utilized in the development of new drugs targeting CCR4 and related pathways.

作用機序

AZD 2098は、CCR4受容体に選択的に結合することにより、その効果を発揮します。これにより、CCR4とそのリガンドであるCCL17とCCL22との相互作用が阻害されます。この阻害は、炎症または腫瘍部位への調節性T細胞(Tregs)の動員を阻止し、それによって免疫応答を調節します。 CCR4シグナル伝達の阻害は、炎症の軽減と抗腫瘍免疫の強化につながる可能性があります .

生化学分析

Biochemical Properties

AZD2098 interacts with the C-C chemokine receptor type 4 (CCR4) . It effectively inhibits chemokine-induced cellular responses in vitro .

Cellular Effects

This compound influences cell function by affecting chemokine-induced cellular responses . It has been shown to alleviate neuronal apoptosis and promote M2-like polarization of microglia .

Molecular Mechanism

This compound exerts its effects at the molecular level through its antagonistic action on CCR4 . It inhibits CCL22-induced calcium influx in hCCR4-expressing CHO cells and CCL17- or CCL22-induced chemotaxis of primary human Th2 cells .

Temporal Effects in Laboratory Settings

It has been shown to exhibit efficacy against antigen-induced inflammatory response among ovalbumin-sensitized rats in vivo .

Dosage Effects in Animal Models

It has been shown to exhibit efficacy against antigen-induced inflammatory response among ovalbumin-sensitized rats in vivo .

Metabolic Pathways

It is known to interact with CCR4 .

Transport and Distribution

It is known to interact with CCR4 .

Subcellular Localization

準備方法

合成経路と反応条件

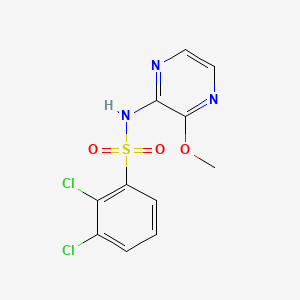

AZD 2098の合成は、2,3-ジクロロベンゼンスルホニルクロリドと3-メトキシ-2-ピラジンアミンとの反応を含みます。この反応は、通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます。 反応混合物を室温で数時間撹拌した後、再結晶またはクロマトグラフィーによる精製を行い、高純度の最終生成物を得ます .

工業的生産方法

AZD 2098の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 自動反応器と連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

AZD 2098は、スルホンアミド基とピラジン基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。この反応は、通常、ジメチルスルホキシド(DMSO)やエタノールなどの極性溶媒中で、高温で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。これらの反応は、通常、水性または混合溶媒系で行われます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応はスルホンアミド誘導体を生成する可能性があり、酸化反応はスルホン化合物を生成する可能性があります .

科学的研究応用

AZD 2098は、幅広い科学的研究応用を持っています。

化学: CCR4アンタゴニストの構造活性相関を調べるためのツール化合物として使用されます。

生物学: 免疫細胞シグナル伝達と遊走におけるCCR4の役割を理解するための研究に使用されます。

医学: 喘息、アレルギー性鼻炎、アトピー性皮膚炎、特定の種類の癌などの疾患の治療における潜在的な治療効果について調査されています。

類似化合物との比較

類似化合物

AZD 1678: AZD 2098と同様の特性を持つ、もう1つの強力で生体利用可能なCCR4アンタゴニストです。

Cenicriviroc: 抗炎症および抗感染活性を持つ、デュアルCCR2 / CCR5アンタゴニストです。

SB-649701: 喘息研究で使用される、CCR8受容体の強力なアンタゴニスト

AZD 2098の独自性

AZD 2098は、CCR4受容体に対する高い選択性と効力により、ユニークです。他のCCR4アンタゴニストとは異なり、AZD 2098は、最小限のオフターゲット効果を示し、インビトロおよびインビボでケモカイン誘発細胞応答を効果的に阻害することが示されています。 その好ましい薬物動態特性により、治療応用におけるさらなる開発のための有望な候補となっています .

特性

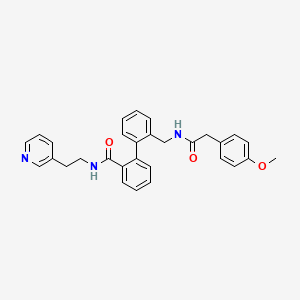

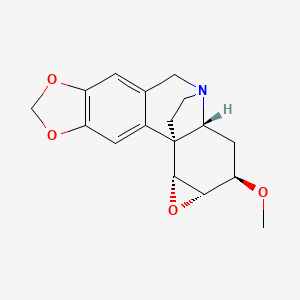

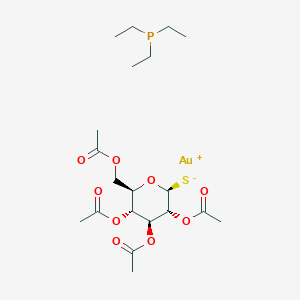

IUPAC Name |

2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSMVCMSUNISFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)